molecular formula C13H6Cl3F3N4O4 B15288099 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl- CAS No. 79614-64-5

2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl-

Cat. No.: B15288099
CAS No.: 79614-64-5
M. Wt: 445.6 g/mol
InChI Key: JKPIDASMRMDKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl- is a complex organic compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structural features, which include multiple halogen atoms and nitro groups, contributing to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by halogenation and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems helps in maintaining consistent quality and reducing the risk of hazardous reactions.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro groups present in the compound can be reduced to amines under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in its role as a pesticide, it may inhibit enzymes critical for the survival of pests. The presence of multiple halogen atoms and nitro groups enhances its binding affinity to these targets, making it highly effective.

Comparison with Similar Compounds

  • 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-6-methyl-
  • 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-2-pyridinamine

Uniqueness: The uniqueness of 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency and selectivity in its applications due to the precise arrangement of functional groups.

Properties

CAS No.

79614-64-5

Molecular Formula

C13H6Cl3F3N4O4

Molecular Weight

445.6 g/mol

IUPAC Name

3,5-dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-4-methylpyridin-2-amine

InChI

InChI=1S/C13H6Cl3F3N4O4/c1-4-6(14)3-20-12(8(4)15)21-10-7(22(24)25)2-5(13(17,18)19)9(16)11(10)23(26)27/h2-3H,1H3,(H,20,21)

InChI Key

JKPIDASMRMDKJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.